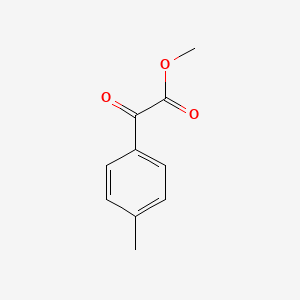

Methyl 2-(4-methylphenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFZBRICJIHTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Methylphenyl 2 Oxoacetate and Its Analogues

Established Synthetic Routes

Traditional synthetic approaches provide reliable and well-documented pathways to Methyl 2-(4-methylphenyl)-2-oxoacetate and its analogues. These methods often involve classical organic reactions that have been optimized over time for efficiency and scalability.

Friedel-Crafts Acylation Strategies

A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343). This electrophilic aromatic substitution reaction typically employs an acylating agent such as methyl oxalyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govchemguide.co.uk The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich toluene ring. Due to the ortho-, para-directing effect of the methyl group on the toluene ring, a mixture of isomers is possible. However, the para-substituted product, this compound, is generally favored due to reduced steric hindrance compared to the ortho-position. libretexts.org

The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reactivity and minimize side reactions. scribd.comcerritos.edu The molar ratio of reactants and catalyst, reaction temperature, and reaction time are critical parameters that influence the yield and selectivity of the desired product.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Toluene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Methyl Oxalyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 2 - 16 | Data not available |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 1 - 2 | High (for 4-methylacetophenone) |

Esterification and Transesterification Approaches

Esterification provides an alternative route to this compound, starting from the corresponding carboxylic acid, 2-(4-methylphenyl)-2-oxoacetic acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess. cerritos.edunumberanalytics.com

Transesterification, the conversion of one ester to another, can also be employed. For instance, an ethyl or other alkyl ester of 2-(4-methylphenyl)-2-oxoacetic acid could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. While specific examples for this exact transformation are not detailed in the provided results, it remains a viable synthetic strategy based on general principles of transesterification. mdpi.com

Table 2: General Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature | Typical Yield (%) |

| 2-(4-methylphenyl)-2-oxoacetic acid | Methanol | H₂SO₄ or p-TsOH | Methanol (excess) or Toluene | Reflux | >90 |

Oxidation and Functionalization of Precursors

The oxidation of suitable precursors is a powerful method for introducing the ketone functionality of this compound. A plausible precursor is methyl 2-hydroxy-2-(p-tolyl)acetate (methyl 4-methylmandelate). This secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents.

Common methods for this type of transformation include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, or other chromium-free oxidation protocols. organic-chemistry.org Another approach involves the oxidation of aryl acetates. For instance, methyl p-tolylacetate could potentially be oxidized at the benzylic position to introduce the α-keto group. Research has shown the feasibility of converting aryl acetates to α-ketoesters using reagents like aqueous tert-butyl hydroperoxide and a copper oxide catalyst. scribd.com

Reactions Involving Methyl 2-Chloro-2-oxoacetate as a Building Block

Methyl 2-chloro-2-oxoacetate is a highly reactive and versatile building block in organic synthesis. It can be used in Friedel-Crafts-type reactions with aromatic compounds like toluene to introduce the 2-methoxy-2-oxoacetyl group. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride, similar to the acylation with methyl oxalyl chloride. researchgate.net This approach offers a direct route to the carbon skeleton of the target molecule. The high reactivity of the acid chloride ensures that the reaction can proceed under relatively mild conditions.

Advanced Synthetic Techniques

In recent years, more sophisticated and sustainable synthetic methods have been developed, offering potential advantages over traditional approaches, such as milder reaction conditions and unique reactivity patterns.

Photocatalytic Synthesis Protocols

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild and environmentally friendly conditions. researchgate.net While a specific protocol for the direct synthesis of this compound from toluene using photocatalysis is not explicitly detailed in the provided search results, the synthesis of α-aryl esters and ketones through photoredox catalysis is an active area of research. nih.govnih.gov

These reactions often involve the generation of radical intermediates from aryl precursors, which can then couple with a suitable partner to form the desired product. researchgate.net For example, a photocatalytic approach could potentially involve the reaction of a toluene-derived radical with a glyoxylate-based radical precursor. This methodology represents a cutting-edge frontier in the synthesis of α-ketoesters and holds promise for the development of more sustainable routes to this compound. rsc.org

Reductive Cyclization Protocols

Reductive cyclization of amino α-keto esters presents a general and effective method for the synthesis of nitrogen-containing heterocyclic compounds with fused five- and six-membered rings. acs.orgacs.org This strategy is particularly valuable for creating complex molecular architectures that are prevalent in natural products and pharmaceuticals.

The process typically involves the catalytic hydrogenation of a nitro group to an amine, which then undergoes intramolecular cyclization with a keto-ester functionality. acs.org This reaction has been successfully applied to the synthesis of the octahydropyrrocoline moiety. acs.org The creation of the new five-membered ring in these structures has been a key focus of such investigations. acs.org

While the search results provide a general overview of this synthetic strategy, specific examples detailing the reductive cyclization of this compound or its direct analogues are not extensively covered. However, the principles of reductive cyclization of amino α-keto esters are well-established and could likely be adapted for this specific compound, assuming a suitable amino-functionalized precursor could be synthesized.

Precursor and Intermediate Studies

The utility of this compound is often realized through its conversion into other valuable chemical entities. This section explores its role in the synthesis of α-diazo esters and its application as a key intermediate in the construction of more complex molecules.

Synthesis of Alpha-Diazo Esters

Alpha-diazo esters are versatile reagents in organic synthesis, and their preparation from precursors like β-keto esters is a well-established field. mdpi.comnih.govresearchgate.net The synthesis of α-diazo-β-keto esters is often achieved through a diazo transfer reaction with the corresponding β-keto ester, typically yielding good to excellent results (81–96%). mdpi.comnih.gov

A common method for this transformation involves the use of p-acetamidobenzenesulfonyl azide (B81097) as the diazo transfer agent. organic-chemistry.org Other reagents, such as 2-azido-1,3-dimethylimidazolinium chloride, have also been employed, offering the advantage of mild reaction conditions and high yields. organic-chemistry.org

While the provided search results focus on the synthesis of α-diazo-β-keto esters from β-keto esters, the direct synthesis of α-diazo esters from α-keto esters like this compound is not explicitly detailed. However, the general principles of diazo transfer reactions suggest that related methodologies could potentially be adapted for this purpose.

Table 2: Reagents for Diazo Transfer Reactions

| Reagent | Substrate | Key Features | Yield |

| p-Acetamidobenzenesulfonyl azide | α-Benzoylated esters | Good yields. organic-chemistry.org | Good |

| 2-Azido-1,3-dimethylimidazolinium chloride | 1,3-Dicarbonyl compounds | Mild conditions, high yields, easy isolation of products. organic-chemistry.org | High |

| N,N'-Ditosylhydrazine | Bromoacetates | Stable crystalline reagent, short reaction time. organic-chemistry.org | Moderate to High |

Development of Key Intermediates for Complex Molecule Synthesis

This compound and its analogues serve as crucial intermediates in the synthesis of a variety of complex and biologically active molecules. For instance, its ortho-substituted analogue, Methyl 2-(2-methylphenyl)-2-oxoacetate, is a key intermediate in the synthesis of the fungicide Kresoxim-methyl. innospk.com This highlights the importance of such α-keto esters in the agrochemical industry. innospk.com

In the pharmaceutical realm, α-keto esters are precursors to valuable chiral building blocks. For example, baker's yeast-mediated reduction of α-keto esters has been employed in the synthesis of the paclitaxel (B517696) C(13) side chain, (2R,3S)-N-benzoyl-3-phenylisoserine. nih.gov This biocatalytic approach offers a route to optically active α-hydroxy esters, which are important chiral synthons. nih.govabap.co.in

The reactivity of the α-ketoester moiety allows for a range of transformations, including nucleophilic additions, condensations, and cyclization reactions, making these compounds versatile starting points for the synthesis of diverse heterocyclic compounds and active pharmaceutical ingredients. atomfair.com

Reactivity and Mechanistic Investigations of Methyl 2 4 Methylphenyl 2 Oxoacetate

Radical Processes and Pathways

Beyond ionic reactions, Methyl 2-(4-methylphenyl)-2-oxoacetate and its derivatives can participate in reactions involving radical intermediates, particularly under photochemical conditions.

The generation of carbamoyl (B1232498) radicals is a significant transformation in organic synthesis. While the direct generation of carbamoyl radicals from α-keto esters like this compound is not a standard pathway, a closely related and well-documented process is the generation of acyl radicals from the corresponding α-oxo acids.

As mentioned in the decarboxylation section, visible-light-mediated photoredox catalysis provides a mild and efficient route to acyl radicals from α-oxo acids. princeton.edu This decarboxylative strategy allows for the formation of a C-C bond by coupling the acyl radical with various partners, such as aryl halides, in a process synergistic with nickel catalysis. princeton.edu The mechanism involves single-electron reduction of the α-oxo acid, followed by rapid decarboxylation to yield the acyl radical. This radical can then engage in further catalytic cycles. princeton.edu

Strategies for generating carbamoyl radicals often rely on different precursors, such as carbamoyl chlorides, which can be activated photochemically using a nucleophilic organic catalyst to generate the desired radical species. unipd.itnih.gov These radicals are then typically intercepted by electron-poor olefins in Giese-type addition reactions. unipd.it

Carbenes are neutral molecules containing a carbon atom with a valence of two and two unshared valence electrons. wikipedia.org They exist in two main electronic states: singlet and triplet. libretexts.org Triplet carbenes are diradicals with two unpaired electrons and typically participate in stepwise radical-type reactions. wikipedia.orglibretexts.org

In the context of α-oxo esters, photochemical excitation can lead to the formation of an excited triplet state. The photochemistry of α-oxo compounds often involves initial N–O bond cleavage in derivatives like oxime esters, followed by fragmentation of the resulting radicals. rsc.org For the parent α-keto ester, UV irradiation can promote an electron from a non-bonding orbital to an anti-bonding π* orbital (an n→π* transition), leading to an excited singlet state that can then undergo intersystem crossing to a more stable, longer-lived triplet state.

This excited triplet state possesses diradical character and can undergo reactions analogous to those of triplet carbenes, such as hydrogen atom abstraction or addition to double bonds. libretexts.org While not a formal carbene, this reactive triplet intermediate is a key player in the photochemical pathways of α-keto esters. For instance, highly delocalized triplet carbenes have been generated and studied in low-temperature matrices, revealing their unique reactivity, which includes rearrangements and reactions with molecular oxygen. nih.gov The stability and reactivity of triplet carbenes are influenced by substituents, with some metal-substituted carbenes showing persistence in solution at low temperatures. nih.gov

Reaction Kinetics and Thermodynamic Profiles

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The kinetics of nucleophilic addition to the keto-carbonyl group are influenced by several factors.

Steric Hindrance: The 4-methylphenyl (p-tolyl) group and the adjacent methyl ester group create some steric hindrance around the target carbonyl carbon, which can affect the rate of attack by bulky nucleophiles.

Electronic Effects: The p-tolyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl group. Conversely, the adjacent ester group is strongly electron-withdrawing, which significantly enhances the electrophilicity and thus the reaction rate.

Nucleophile Strength: Stronger, "harder" nucleophiles generally react faster with the "hard" carbonyl carbon.

Thermodynamic Profiles:

Influence of Substituent Effects on Reactivity Patterns

The reactivity of the carbonyl and ester groups in this compound is significantly influenced by the electronic properties of substituents on the phenyl ring. The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding these substituent effects. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.

Electron-donating groups (EDGs), such as the methyl group in this compound, increase electron density on the aromatic ring. This, in turn, can affect the electrophilicity of the adjacent carbonyl carbons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the carbonyl carbons more electrophilic and generally more susceptible to nucleophilic attack.

Detailed research findings on closely related systems, such as substituted benzophenones and acetophenones, offer valuable insights into the expected reactivity patterns of methyl 2-(aryl)-2-oxoacetates. For instance, kinetic studies on the reduction of these ketones by various reducing agents have demonstrated a clear correlation between the reaction rate and the electronic nature of the substituents.

A notable study on the reduction of a series of substituted acetophenones and benzophenones using sulphurated sodium borohydride (B1222165) in tetrahydrofuran (B95107) revealed significant substituent effects on the reaction rates. The results were successfully correlated using the Hammett equation, yielding positive ρ values. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the rate-determining step.

The following table presents the Hammett correlation data for the reduction of substituted acetophenones, which serves as a strong model for predicting the behavior of substituted methyl 2-oxo-2-phenylacetates in similar reduction reactions.

Table 1: Hammett Correlation for the Reduction of Substituted Acetophenones

| Substituent (X) | σ⁺ | log(k/k₀) |

|---|---|---|

| p-OCH₃ | -0.78 | -1.85 |

| p-CH₃ | -0.31 | -0.75 |

| H | 0.00 | 0.00 |

| p-Cl | +0.11 | +0.35 |

| m-Cl | +0.37 | +0.95 |

| m-NO₂ | +0.67 | +1.70 |

This data is for the reduction of substituted acetophenones and is presented as an analogous system to illustrate substituent effects.

The data clearly shows that electron-donating groups like methoxy (B1213986) and methyl decrease the reaction rate, while electron-withdrawing groups like chloro and nitro increase the rate. This is consistent with a mechanism where the nucleophilic attack by the hydride on the carbonyl carbon is the rate-determining step. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it a better target for the nucleophile.

Similarly, the hydrolysis of esters is a well-studied reaction that demonstrates the influence of substituent effects. The saponification of substituted methyl benzoates, for example, also shows a positive correlation with Hammett σ values. This indicates that electron-withdrawing substituents facilitate the nucleophilic attack of the hydroxide (B78521) ion on the ester carbonyl group.

Based on these analogous findings, it can be inferred that the reactivity of this compound can be systematically tuned by altering the substituent on the phenyl ring. For reactions involving nucleophilic attack at either the keto or the ester carbonyl group, the following trends are expected:

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups will decrease the reactivity towards nucleophiles compared to the unsubstituted methyl benzoylformate.

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups will increase the reactivity towards nucleophiles.

The magnitude of this effect can be predicted using the Hammett equation, with the reaction constant (ρ) being a key indicator of the sensitivity of the specific reaction to electronic effects. For instance, reactions with a large positive ρ value will exhibit a more pronounced acceleration in rate with increasing electron-withdrawing character of the substituent.

The following interactive table summarizes the expected qualitative effects of various para-substituents on the rate of a hypothetical nucleophilic addition reaction to the keto-carbonyl group of methyl 2-(aryl)-2-oxoacetate, based on the principles derived from analogous systems.

Table 2: Predicted Influence of para-Substituents on the Reactivity of Methyl 2-(aryl)-2-oxoacetate in Nucleophilic Additions

| Substituent (X) | Electronic Effect | Hammett Constant (σp) | Expected Relative Rate |

|---|---|---|---|

| -OCH₃ | Strong Electron-Donating | -0.27 | Slower |

| -CH₃ | Electron-Donating | -0.17 | Slower |

| -H | Reference | 0.00 | Baseline |

| -Cl | Electron-Withdrawing | +0.23 | Faster |

| -CN | Strong Electron-Withdrawing | +0.66 | Much Faster |

| -NO₂ | Very Strong Electron-Withdrawing | +0.78 | Fastest |

This table is a qualitative prediction based on established principles of substituent effects in analogous chemical systems.

Spectroscopic and Structural Elucidation of Methyl 2 4 Methylphenyl 2 Oxoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of Methyl 2-(4-methylphenyl)-2-oxoacetate can be achieved. While specific spectral data for the methyl ester is not widely published, data for its close analog, Ethyl 2-oxo-2-(p-tolyl)acetate, offers significant insight into the expected spectral features.

Proton NMR (¹H NMR) is the primary method for determining the hydrogen environment in a molecule. For an analog like Ethyl 2-oxo-2-(p-tolyl)acetate, the spectrum provides unambiguous evidence for its structure. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The signals for the protons on the aromatic ring adjacent to the carbonyl group are expected to be downfield compared to the other aromatic protons. The methyl group on the phenyl ring appears as a singlet, while the ester group's protons show characteristic splitting patterns.

For this compound, the ethyl group signals would be replaced by a singlet corresponding to the methyl ester protons, typically appearing around 3.9 ppm.

Table 1: ¹H NMR Data for the Analog Ethyl 2-oxo-2-(p-tolyl)acetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.90 | d | 8.2 | 2H, Aromatic (ortho to C=O) |

| 7.30 | d | 8.0 | 2H, Aromatic (meta to C=O) |

| 4.44 | q | 7.0 | 2H, -OCH₂CH₃ |

| 2.43 | s | - | 3H, Ar-CH₃ |

| 1.42 | t | 7.2 | 3H, -OCH₂CH₃ |

Data obtained in CDCl₃ at 400 MHz for the ethyl ester analog. rsc.org

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound is expected to show distinct signals for the two carbonyl carbons (keto and ester), the aromatic carbons, and the methyl carbons. The carbonyl carbons are the most deshielded and appear furthest downfield. libretexts.org The symmetry of the para-substituted phenyl group results in four signals for the six aromatic carbons.

Based on the data for the ethyl analog, the ¹³C NMR spectrum for the methyl ester would show a signal for the methoxy (B1213986) carbon around 52-53 ppm, replacing the two signals from the ethyl group. rsc.org

Table 2: ¹³C NMR Data for the Analog Ethyl 2-oxo-2-(p-tolyl)acetate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 186.1 | Keto C=O |

| 164.0 | Ester C=O |

| 146.2 | Aromatic C (quaternary, attached to CH₃) |

| 130.1 | Aromatic C (quaternary, attached to C=O) |

| 129.6 | Aromatic CH |

| 129.0 | Aromatic CH |

| 62.2 | -OCH₂CH₃ |

| 21.9 | Ar-CH₃ |

| 14.1 | -OCH₂CH₃ |

Data obtained in CDCl₃ at 100 MHz for the ethyl ester analog. rsc.org

While ¹H and ¹³C NMR are fundamental, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to rigorously confirm structural assignments, especially for complex derivatives.

Another powerful technique is Fluorine-19 (¹⁹F) NMR, which is highly sensitive and has a wide chemical shift range. This method is not applicable to this compound itself but is invaluable for the structural analysis of its fluorinated derivatives. Given the prevalence of fluorine in pharmaceuticals and agrochemicals, ¹⁹F NMR is a critical tool for identifying and characterizing novel analogs synthesized from the parent compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₁₀H₁₀O₃. atomfair.com HRMS can distinguish this composition from other potential formulas with the same nominal mass, providing definitive confirmation of the compound's identity. The ability to achieve mass accuracy in the low parts-per-million (ppm) range is a key advantage of this technique. researchgate.net

Table 3: Accurate Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₃ |

| Nominal Mass | 178 |

| Monoisotopic Mass (Calculated) | 178.06299 Da |

This data confirms the specific combination of carbon, hydrogen, and oxygen atoms in the molecule. atomfair.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile compounds like esters without causing significant fragmentation. rsc.org In ESI-MS analysis, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

ESI-MS is frequently coupled with liquid chromatography (LC) to create LC-ESI-MS systems. This combination is extremely powerful for analyzing complex mixtures, such as monitoring the progress of a reaction where this compound is a reactant or product, or for studying its metabolism in biological systems. copernicus.org The technique's high sensitivity allows for the detection of trace amounts of the compound and its derivatives. wisc.edu

MS Spectral Determination of Enantiomeric Excess

Mass spectrometry (MS) has emerged as a powerful technique for chiral analysis, offering high speed, specificity, and sensitivity for the determination of enantiomeric excess (ee). nih.gov The fundamental principle of chiral analysis by MS involves the differentiation of enantiomers by converting them into diastereomers, which possess distinct physical properties and can be distinguished by the spectrometer. nih.gov This is typically achieved by introducing a chiral selector that interacts with the analyte enantiomers. nih.gov

Several MS-based methods can be employed for this purpose:

Relative Abundance Comparison: After forming diastereomeric complexes with a chiral selector, the relative abundances of the ions corresponding to each diastereomer can be measured. The ratio of these abundances often correlates with the enantiomeric excess of the original sample.

Tandem Mass Spectrometry (MS/MS): The diastereomeric ions can be isolated and fragmented. Differences in the fragmentation patterns or the relative intensities of fragment ions can be used for quantification. nih.gov

Ion-Molecule Reactions: The kinetics or thermodynamics of gas-phase ion-molecule reactions between the diastereomeric complexes and a neutral reagent gas can differ, providing a basis for chiral discrimination. nih.gov

Ion Mobility Mass Spectrometry: This technique separates ions based on their size, shape, and charge. Diastereomers often have different collision cross-sections, allowing for their separation and quantification. nih.gov

For chiral α-keto esters, such as derivatives of this compound, a common strategy involves derivatization with a chiral reagent to form diastereomers that can be separated and quantified using liquid chromatography-mass spectrometry (LC-MS). researchgate.net While specific protocols for the title compound are not detailed in the surveyed literature, these established MS methodologies provide a robust framework for determining the enantiomeric excess of its chiral analogues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The structure of this compound contains several characteristic functional groups, each with a distinct IR absorption signature.

The expected characteristic absorption bands for this compound are summarized below. The presence of strong absorption bands in the carbonyl region (1650-1750 cm⁻¹) is particularly indicative of the α-ketoester moiety. libretexts.org The precise position of these bands can be influenced by conjugation and the electronic effects of the tolyl group.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H (methyl group) | Stretching | 3000 - 2850 |

| Ester C=O | Stretching | 1750 - 1735 |

| Ketone C=O | Stretching | 1700 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| Ester C-O | Stretching | 1300 - 1000 |

Data sourced from general characteristic IR absorption tables. libretexts.orgvscht.czlibretexts.org

Analysis of an IR spectrum allows for the confirmation of the molecular structure by verifying the presence of the p-substituted aromatic ring, the methyl group, and the crucial α-ketoester functionality.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a crystal structure for the title compound itself is not publicly available, a detailed analysis has been performed on the closely related derivative, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. researchgate.net The findings from this study offer significant insight into the likely structural characteristics of this compound.

In the structural analysis of Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, the molecule's conformation is a key feature. A critical parameter is the dihedral angle between the two benzene rings, which was determined to be 4.4 (2)°. researchgate.net This small angle indicates that the two aromatic planes are nearly coplanar, which can influence the molecule's electronic properties and how it packs in the crystal lattice.

The bond lengths within the molecule were found to be within normal ranges. researchgate.net Selected bond lengths from the crystal structure are presented below.

| Bond | Length (Å) |

|---|---|

| O2—C15 (Ketone C=O) | 1.2111 (16) |

| O3—C16 (Ester C=O) | 1.1981 (16) |

| O4—C16 (Ester C-O) | 1.3224 (16) |

| C14—C15 (Aryl C-C=O) | 1.4736 (17) |

| C15—C16 (O=C-C=O) | 1.5423 (16) |

Data from the crystallographic study of Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. researchgate.net

The geometry of these intermolecular contacts is detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C11-H11···O2 | 0.95 | 2.59 | 3.4189 (18) | 146 |

| C17-H17B···O3 | 0.98 | 2.58 | 3.5048 (16) | 157 |

Data from the crystallographic study of Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. researchgate.net

For chiral analogues of this compound, X-ray crystallography provides an unambiguous method for determining the absolute configuration of a specific enantiomer. purechemistry.org This requires obtaining a high-quality single crystal of an enantiomerically pure sample that crystallizes in a non-centrosymmetric space group. ed.ac.uk

The primary technique used is based on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This leads to a breakdown of Friedel's Law, meaning that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). nih.gov By carefully measuring these intensity differences, known as Bijvoet pairs, the true, absolute arrangement of atoms in space can be determined. researchgate.net

The confidence in the assignment of the absolute structure is typically quantified by the Flack parameter. nih.gov A value close to zero for a given configuration indicates a correct assignment, while a value close to one suggests that the inverted structure is the correct one. ed.ac.uk This method is considered the "gold standard" for absolute configuration determination in chemistry. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 2-(4-methylphenyl)-2-oxoacetate, DFT calculations offer a detailed picture of its geometry, stability, and spectroscopic properties. Such calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. jacsdirectory.comresearchgate.net

Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. For this compound, a key structural feature is the relative orientation of the p-tolyl group and the methyl ester moiety connected by the α-dicarbonyl linker. Theoretical studies on the closely related methyl benzoylformate have identified a minimum energy conformer where the ester group is in a Z orientation. In this conformation, the molecule is nearly planar, a feature stabilized by a weak C-H···O hydrogen bond between the carbonyl oxygen of the ester and an adjacent aromatic hydrogen. A similar planar structure is expected for this compound.

Electronic structure analysis focuses on the distribution of electrons within the molecule, often visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. nih.gov For this compound, the HOMO is typically localized on the electron-rich p-tolyl ring, while the LUMO is centered on the electron-deficient α-dicarbonyl system, indicating that this region is the primary site for nucleophilic attack.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| C(aromatic)-C(keto) | 1.48 | C(aromatic)-C(keto)-C(ester) | 118.5 |

| C(keto)=O | 1.22 | C(keto)-C(ester)=O(ester) | 124.0 |

| C(keto)-C(ester) | 1.53 | C(ester)-O-CH3 | 116.2 |

| C(ester)=O | 1.21 | O=C(keto)-C(aromatic) | 121.8 |

| C(ester)-O | 1.34 | ||

| O-CH3 | 1.44 |

Vibrational frequency analysis, calculated using DFT, predicts the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups. semanticscholar.org For this compound, the most prominent vibrational modes are associated with the stretching of the two carbonyl groups and the C-O bonds of the ester.

The calculated spectrum would show two distinct C=O stretching frequencies: one for the ketone and one for the ester carbonyl, typically appearing in the 1680-1750 cm⁻¹ range. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while the C-H stretching of the tolyl and methyl groups would appear around 2900-3100 cm⁻¹. researchgate.net Comparing the calculated frequencies with experimental FT-IR and Raman spectra allows for a confident structural confirmation.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | p-Tolyl Ring | 3080 - 3120 |

| C-H Stretch (Aliphatic) | Methyl Groups | 2950 - 3000 |

| C=O Stretch (Ester) | Ester Carbonyl | ~1745 |

| C=O Stretch (Ketone) | Ketone Carbonyl | ~1690 |

| C=C Stretch (Aromatic) | p-Tolyl Ring | 1580 - 1610 |

| C-O Stretch | Ester Linkage | 1150 - 1250 |

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. For reactions involving this compound, such as its reduction to methyl 2-hydroxy-2-(p-tolyl)acetate, these methods can identify transition states, intermediates, and determine activation energies. nih.govnih.gov This allows for a detailed understanding of reaction pathways, kinetics, and the factors controlling selectivity. For instance, in the asymmetric reduction of the keto group, quantum mechanics/molecular mechanics (QM/MM) calculations can model the reaction within an enzyme's active site, explaining how the protein environment steers the reaction towards a specific stereochemical outcome. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov These studies are fundamental in drug discovery and biocatalysis to understand how a substrate like this compound fits into an enzyme's active site.

In the context of biocatalysis, molecular docking can simulate the interaction of this compound with various enzymes, such as ketoreductases, which are capable of reducing the α-keto group. The simulation identifies the most stable binding pose and quantifies the binding affinity. Key interactions typically include hydrogen bonds between the substrate's carbonyl oxygens and amino acid residues (e.g., Tyrosine, Serine) in the active site. nih.gov Hydrophobic interactions between the p-tolyl group and nonpolar residues (e.g., Leucine, Phenylalanine) also play a crucial role in anchoring the substrate correctly for catalysis. mdpi.com

A significant application of molecular simulation in biocatalysis is the prediction of stereoselectivity. bris.ac.uk The asymmetric reduction of the prochiral ketone in this compound can yield either the (R)- or (S)-hydroxy ester. Molecular docking and molecular dynamics (MD) simulations can predict which enantiomer will be the major product. alaska.edu By docking the substrate into the enzyme active site, it is possible to compare the stability of the two pre-reaction states (pro-R and pro-S). The orientation that allows for a more favorable binding energy and a shorter distance between the carbonyl carbon and the hydride donor (e.g., NADPH cofactor) is predicted to lead to the major stereoisomer. bris.ac.uk This predictive power is essential for selecting or engineering enzymes to produce enantiomerically pure compounds. nih.gov

Applications of Methyl 2 4 Methylphenyl 2 Oxoacetate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Fine Chemicals

Methyl 2-(4-methylphenyl)-2-oxoacetate serves as a highly adaptable intermediate in the synthesis of fine chemicals. nih.gov The reactivity of the compound is primarily centered on its α-ketoester group, which contains two adjacent carbonyl carbons. This arrangement makes it susceptible to a variety of chemical transformations, positioning it as a key precursor for more complex molecules. nih.gov

The compound is a valuable building block for nucleophilic additions, condensation reactions, and various cyclization reactions that are fundamental to modern synthetic chemistry. nih.gov Its utility is further enhanced by the para-methyl group on the phenyl ring, which can influence the electronic properties and reactivity of the molecule and is useful in directing further chemical modifications. nih.gov These characteristics allow chemists to use this compound to construct intricate molecular frameworks required for pharmaceuticals, agrochemicals, and other specialized chemical products. nih.gov

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Addition | The ketone or ester carbonyl group is attacked by a nucleophile, leading to the formation of alcohols or other addition products. | Tertiary alcohols, cyanohydrins |

| Condensation | Reaction with an active methylene (B1212753) compound, often resulting in the formation of a new carbon-carbon double bond (e.g., Knoevenagel condensation). | α,β-unsaturated carbonyl derivatives |

| Cyclization | Used as a component in reactions that form ring structures, particularly heterocycles. | Heterocyclic compounds |

| Reduction | The keto group can be selectively reduced to a hydroxyl group. | Methyl mandelate (B1228975) derivatives |

Building Blocks for Complex Molecular Architectures

The structural features of this compound make it an ideal starting point for synthesizing complex molecules with significant biological or material applications.

In the broader chemical industry, this compound is recognized as a key precursor for active pharmaceutical ingredients (APIs) and a range of agrochemicals. nih.gov Its chemical versatility allows it to be integrated into multi-step synthetic pathways that produce sophisticated target molecules. The presence of both ketone and ester functionalities provides multiple reaction sites that can be selectively addressed to build molecular complexity. This adaptability makes it a sought-after intermediate for researchers and manufacturers developing new drugs and crop protection agents. nih.govopenmedicinalchemistryjournal.com

The class of methyl phenylglyoxylates, to which this compound belongs, is crucial in the agrochemical sector. A prominent example is the synthesis of the fungicide Kresoxim-methyl. openmedicinalchemistryjournal.com It is important to note that the direct precursor for Kresoxim-methyl is the related isomer, Methyl 2-(2 -methylphenyl)-2-oxoacetate (the ortho-isomer). openmedicinalchemistryjournal.comresearchgate.net This compound is a key intermediate in the production of Kresoxim-methyl, an active agrochemical used to control fungal diseases in crops. researchgate.net The synthesis demonstrates the significance of the methyl phenylglyoxylate (B1224774) scaffold in forming complex, commercially important molecules for modern agriculture. openmedicinalchemistryjournal.com Kresoxim-methyl is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi. google.com

While this compound is a versatile building block for forming heterocyclic systems, its specific, documented use as a direct starting material for the following heterocycles is not prominently featured in widely cited synthetic methodologies. nih.gov The sections below describe the general importance and common synthetic routes for these classes of compounds, for which α-ketoesters are plausible, albeit not commonly documented, precursors.

Quinazoline (B50416) and quinazolinone scaffolds are core structures in many biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, anticancer, and sedative effects. researchgate.net The synthesis of these derivatives is a significant focus in medicinal chemistry. organic-chemistry.org

Common synthetic strategies for quinazolinones often involve the cyclization of anthranilic acid derivatives. organic-chemistry.org For example, 4(3H)-Quinazolinones can be synthesized through the reaction of 2-aminobenzamide (B116534) with substituted aroyl chlorides. openmedicinalchemistryjournal.com Other methods include multicomponent reactions, which can bring together aldehydes, amines, and other reagents in a single step to form the quinazoline core. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. nih.gov While the dicarbonyl functionality of this compound makes it a potential candidate for participating in condensation and cyclization reactions to form such heterocycles, established routes typically rely on other precursors.

Imidazopyridines are another class of fused nitrogen-containing heterocycles that are of great interest in drug discovery due to their diverse biological activities, including roles as antiviral, anticancer, and anti-inflammatory agents. researchgate.net The imidazo[1,2-a]pyridine (B132010) core, in particular, is found in several commercial drugs. researchgate.net

The most common and classical method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov Modern variations of this synthesis utilize different catalysts and reaction conditions to improve efficiency and substrate scope. researchgate.net Multi-component reactions involving 2-aminopyridines, aldehydes, and other components have also been developed as a direct route to functionalized imidazopyridines. Similar to quinazolines, while the reactivity of this compound is suitable for building heterocyclic systems, its specific application as a starting material in mainstream imidazopyridine syntheses is not widely documented.

Construction of Nitrogen-Containing Heterocycles

Indole (B1671886) Derivatives

The synthesis of indole derivatives, a core scaffold in many natural products and pharmaceuticals, can be achieved through various strategies. One prominent method that can theoretically employ α-ketoesters like this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. While direct literature examples specifically using this compound for this transformation are not abundant, the general mechanism accommodates its structure. The initial step would involve the condensation of this compound with a substituted phenylhydrazine (B124118) to form the corresponding hydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, would induce a chim.itchim.it-sigmatropic rearrangement followed by cyclization and aromatization to yield the substituted indole. The p-methylphenyl group from the oxoacetate would be incorporated into the final indole structure.

Another potential route is a modified Bischler-Möhlau synthesis, where the α-ketoester reacts with an aniline (B41778) derivative in the presence of a catalyst. The versatility of this compound makes it a promising candidate for the development of novel and efficient routes to highly functionalized indole derivatives.

Quinolin-2-one Synthesis

Quinolin-2-ones are another important class of heterocyclic compounds with a wide range of biological activities. The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their derivatives, which can be adapted for the synthesis of quinolin-2-ones. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In the context of this compound, it can serve as the active methylene component. The reaction would proceed by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone with this compound in the presence of a base or acid catalyst. The initial aldol-type condensation would be followed by an intramolecular cyclization and dehydration to afford the quinolin-2-one scaffold. The specific substitution pattern on the final product would be determined by the choice of the 2-aminoaryl carbonyl compound.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminobenzaldehyde | This compound | Base (e.g., NaOH) | 3-(4-methylbenzoyl)quinolin-2(1H)-one |

| 2-Aminoacetophenone | This compound | Acid (e.g., p-TsOH) | 4-methyl-3-(4-methylbenzoyl)quinolin-2(1H)-one |

Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. The Knorr pyrazole synthesis is a fundamental method for their preparation, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. This compound, being an α-ketoester, can function as a 1,3-dicarbonyl equivalent in this reaction.

The synthesis would commence with the reaction of this compound with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in an acidic or basic medium. The initial condensation would form a hydrazone, which would then undergo intramolecular cyclization and dehydration to yield the pyrazole ring. The substitution pattern on the resulting pyrazole would depend on the specific hydrazine used.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Acetic acid, reflux | 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid |

| This compound | Phenylhydrazine | Ethanol, reflux | 1-phenyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid |

Synthesis of Cyclic Lactams

Cyclic lactams are important structural motifs found in a variety of natural products and synthetic drugs. While direct applications of this compound in lactam synthesis are not extensively documented, its chemical nature suggests potential utility in reactions such as the Schmidt reaction or the Beckmann rearrangement of a suitable precursor derived from it.

For instance, the ketone functionality of the oxoacetate could be converted to an oxime. Subsequent treatment of this oxime with an acid catalyst could initiate a Beckmann rearrangement, leading to the formation of a lactam. The size of the resulting lactam ring would depend on the structure of the molecule undergoing rearrangement. Alternatively, a Schmidt reaction on a cyclic ketone derived from the oxoacetate could also provide a pathway to cyclic lactams.

Benzofuran-3-oxoacetate Synthesis

Benzofurans are a significant class of oxygen-containing heterocyclic compounds. An intramolecular cyclization strategy can be envisioned for the synthesis of benzofuran-3-oxoacetates using a precursor derived from this compound. This would typically involve the reaction of a substituted phenol (B47542) with a derivative of the oxoacetate.

For example, a Williamson ether synthesis between a 2-halophenol and a suitable derivative of this compound could be performed to create an ether linkage. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal such as palladium or copper, would lead to the formation of the benzofuran (B130515) ring. The ester group would remain at the 3-position, yielding the desired benzofuran-3-oxoacetate scaffold.

Pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones

The synthesis of complex heterocyclic systems such as Pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones often requires multi-component reactions that can efficiently construct multiple rings in a single step. While a direct synthesis of this specific scaffold from this compound is not explicitly described in the literature, its role as a versatile building block suggests its potential in such transformations.

A plausible synthetic route could involve a multi-component reaction between an amino-substituted indole or pyrrole (B145914) derivative, an aldehyde, and this compound. Such a reaction could proceed through a series of condensation and cyclization steps to build the fused ring system. The reactivity of the α-ketoester moiety would be crucial for the formation of the dione (B5365651) functionality within the target molecule.

Strategies for Chiral Compound Synthesis Utilizing Oxoacetate Scaffolds

The prochiral nature of the α-keto group in this compound makes it an excellent substrate for asymmetric synthesis. The two faces of the ketone can be selectively attacked by a chiral reagent or a nucleophile in the presence of a chiral catalyst to generate a chiral tertiary alcohol with high enantioselectivity.

One common strategy involves the use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalyst) or chiral metal hydrides, to achieve the enantioselective reduction of the ketone to a secondary alcohol. The resulting chiral α-hydroxy ester can then be used as a versatile building block for the synthesis of more complex chiral molecules.

Alternatively, asymmetric nucleophilic addition to the keto group can be achieved using organometallic reagents in the presence of a chiral ligand. For instance, the addition of an alkyl or aryl Grignard reagent or an organozinc reagent to this compound in the presence of a chiral amino alcohol or a BINOL-derived ligand can lead to the formation of a chiral tertiary alcohol with high enantiomeric excess.

These strategies highlight the potential of this compound as a valuable starting material for the construction of enantiomerically enriched compounds, which are of paramount importance in the development of new pharmaceuticals and agrochemicals.

| Asymmetric Transformation | Chiral Reagent/Catalyst | Product |

| Asymmetric Reduction | (R)-CBS catalyst, BH3 | (R)-Methyl 2-hydroxy-2-(4-methylphenyl)acetate |

| Asymmetric Alkylation | Diethylzinc, (-)-DAIB | (R)-Methyl 2-ethyl-2-hydroxy-2-(4-methylphenyl)acetate |

Functional Group Transformations and Derivatizations

This compound serves as a versatile scaffold in organic synthesis, amenable to a wide array of functional group transformations and derivatizations. The presence of both a ketone and an ester functional group allows for selective chemical manipulations, leading to a diverse range of valuable molecules. These transformations are pivotal in the synthesis of agrochemicals, pharmaceuticals, and other complex organic structures.

The reactivity of the α-ketoester moiety is central to its utility. The electrophilic nature of the adjacent carbonyl carbons makes them susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or transesterification. Furthermore, the carbonyl group can be transformed into various other functionalities, significantly expanding the synthetic possibilities.

Reduction of the Carbonyl Group

The selective reduction of the ketone functionality in this compound to a secondary alcohol is a key transformation, yielding methyl 2-hydroxy-2-(p-tolyl)acetate. This chiral α-hydroxy ester is a valuable building block in the synthesis of various biologically active molecules.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as methanol (B129727). This reagent is chemoselective for the ketone over the ester, providing the desired α-hydroxy ester in high yield.

Table 1: Reduction of this compound

| Reagent | Solvent | Product | Key Features |

| Sodium Borohydride | Methanol | Methyl 2-hydroxy-2-(p-tolyl)acetate | Chemoselective reduction of the keto group. |

Condensation Reactions

The carbonyl group of this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular frameworks and heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the ketone with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of substituted alkenes.

Synthesis of Quinoxaline (B1680401) Derivatives

A significant application of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The reaction involves the condensation of the α-ketoester with ortho-phenylenediamines. This cyclocondensation reaction proceeds readily, often under mild conditions, to afford highly functionalized quinoxaline-2-carboxylates. The specific substituents on the phenylenediamine ring can be varied to generate a library of quinoxaline derivatives for drug discovery and materials science applications.

Table 2: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | o-Phenylenediamine | Methyl 3-(p-tolyl)quinoxaline-2-carboxylate | Core structure for various bioactive compounds. |

Derivatization of the Carbonyl Group

The carbonyl group can be converted into a variety of other functional groups, significantly broadening the synthetic utility of this compound.

Formation of Oximes and Hydrazones

The reaction of the ketone with hydroxylamine (B1172632) or hydrazine derivatives yields the corresponding oximes and hydrazones. This transformation is particularly important in the synthesis of the fungicide Kresoxim-methyl. In this multi-step synthesis, the keto group of a derivative of this compound is converted to an oxime ether.

Wittig Reaction

The Wittig reaction provides a means to convert the carbonyl group into an alkene. This reaction involves the use of a phosphorus ylide and is a highly reliable method for the formation of carbon-carbon double bonds with good control over the geometry of the resulting alkene.

Reactions with Organometallic Reagents

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents.

Grignard Reaction

Grignard reagents add to the ketone to form tertiary alcohols after acidic workup. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if the reaction conditions are not carefully controlled. Typically, two equivalents of the Grignard reagent will react, first with the ketone and then with the ester, to produce a tertiary alcohol.

Reformatsky Reaction

The Reformatsky reaction offers a milder alternative to the Grignard reaction for the formation of β-hydroxy esters. wikipedia.orgorganic-chemistry.orgthermofisher.comnih.govlibretexts.org This reaction involves the use of an α-haloester and zinc metal. The organozinc reagent formed in situ is less reactive than Grignard reagents and selectively adds to the ketone or aldehyde, leaving the ester group intact. wikipedia.orglibretexts.org

Table 3: Summary of Functional Group Transformations

| Reaction Type | Reagent/Reactant | Product Functional Group |

| Reduction | Sodium Borohydride | Secondary Alcohol |

| Cyclocondensation | o-Phenylenediamine | Quinoxaline |

| Oximation | Hydroxylamine | Oxime |

| Hydrazone Formation | Hydrazine | Hydrazone |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Grignard Reaction | Grignard Reagent | Tertiary Alcohol |

| Reformatsky Reaction | α-Haloester, Zinc | β-Hydroxy Ester |

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial and Antifungal Activity Research

Direct studies on the antimicrobial and antifungal properties of Methyl 2-(4-methylphenyl)-2-oxoacetate are not extensively documented. Its primary relevance in this context comes from its use as a building block for more complex fungicidal molecules.

Investigation of Bactericidal Effects of Analogues

Exploration of Fungal Growth Inhibition by Derivatives

The most significant application of this compound in the context of antifungal activity is its role as a key intermediate in the synthesis of the fungicide Kresoxim-methyl. innospk.comresearchgate.net Kresoxim-methyl is a broad-spectrum, systemic fungicide used to control a variety of fungal diseases in crops. innospk.com Its mechanism of action involves the inhibition of mitochondrial respiration in fungi. While the fungicidal activity is attributed to the final complex structure of Kresoxim-methyl, the synthesis pathway underscores the utility of the this compound scaffold in developing potent antifungal agents.

Applications in Medicinal Chemistry and Drug Development Research

The versatility of the α-ketoester functionality in this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. atomfair.com

Enzyme Kinetics and Mechanism Studies

Direct enzyme kinetics and mechanism studies for this compound are not specifically reported in the available literature. Such studies are typically conducted on molecules that have demonstrated significant biological activity.

Interaction with Biological Targets and Modulation of Functions

There is a lack of specific research on the interaction of this compound with biological targets. However, derivatives of similar aromatic ketones have been investigated as inhibitors of various enzymes. For example, thienyl and phenyl α-halomethyl ketones have been identified as non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov

Inhibitory Activity against Specific Enzymes (e.g., Glycogen Synthase Kinase-3β)

While there is no direct evidence of this compound or its immediate derivatives inhibiting Glycogen Synthase Kinase-3β (GSK-3β), the broader class of small molecules with aromatic ketone frameworks has been a subject of interest in the development of GSK-3β inhibitors. nih.gov GSK-3β is a key enzyme in various cellular signaling pathways, and its dysregulation has been implicated in several diseases, including neurodegenerative disorders and bipolar disorder. nih.gov The development of selective GSK-3β inhibitors is an active area of research in medicinal chemistry. nih.govmdpi.com

Neuroprotective and Anti-inflammatory Potential of Related Scaffolds

While direct studies on the neuroprotective and anti-inflammatory activities of this compound are not extensively documented, research into structurally similar compounds provides significant insights. The presence of the 4-methylphenyl (p-tolyl) group is a key feature in several biologically active molecules, suggesting potential pathways for therapeutic action.

N-Acylethanolamine acid amidase (NAAA) is a hydrolase involved in the degradation of fatty acid ethanolamides (FAEs), which are lipids that modulate inflammation. nih.gov The inhibition of NAAA is a strategy to reduce inflammatory responses. nih.gov Studies on β-lactone derivatives have shown that these compounds can inhibit NAAA, prevent the breakdown of FAEs in inflammatory cells, and consequently reduce tissue reactions to pro-inflammatory stimuli. nih.gov This highlights a potential mechanism through which scaffolds related to this compound might exert anti-inflammatory effects.

Further research into a series of synthesized (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids has demonstrated notable anti-inflammatory, analgesic, and antioxidant properties. nih.gov One of the analogs synthesized, (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(p-tolyl)butanal (FM3), which contains the characteristic p-tolyl group, was identified as a potent inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation. nih.gov

Similarly, studies on N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP), isolated from Sideroxylon obtusifolium, have shown potent anti-inflammatory activity. nih.gov The mechanism of action for NMP involves the inhibition of TNF-alpha and other inflammatory enzymes like iNOS and COX-2, demonstrating that methyl-containing compounds can significantly modulate inflammatory pathways. nih.gov

In the context of neuroprotection, research on methyl gallate encapsulated within starch nanoparticles has shown potential against β-amyloid-induced toxicity, a key factor in Alzheimer's disease. researchgate.net The formulation demonstrated the ability to mitigate oxidative stress, restore mitochondrial membrane potential, and reduce apoptosis in neuronal cells. researchgate.net While structurally distinct, these findings underscore the potential for methyl-containing esters to be developed as neuroprotective agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a chemical compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features influence efficacy and for designing more potent and selective therapeutic agents. For compounds related to this compound, SAR analyses have focused on modifications of the phenyl ring and other key structural components.

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the aromatic ring of a core scaffold is a common strategy in medicinal chemistry to optimize biological activity. The nature, position, and electronic properties of these substituents can dramatically alter a compound's interaction with its biological target.

In a study of threo-methylphenidate analogs, modifications to the phenyl ring were found to be a major determinant of binding affinity at the dopamine (B1211576) transporter (DAT). researchgate.net The analysis revealed that the addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring generally led to improved DAT binding affinity. researchgate.net Conversely, the 2' position could not tolerate significant steric bulk, with larger substituents leading to decreased activity. researchgate.net

The following table summarizes the effects of phenyl ring substitutions on DAT binding affinity for threo-methylphenidate analogs.

| Substituent Position | Effect of Steric Bulk | Effect of Electron-Withdrawing Groups |

| 2' (ortho) | Decreased binding affinity | Not favored |

| 3' (meta) | Tolerated if in-plane with the ring | Improved binding affinity |

| 4' (para) | Tolerated if in-plane with the ring | Improved binding affinity |

This interactive table is based on findings from a Quantitative Structure-Activity Relationship (QSAR) study on threo-methylphenidate analogs. researchgate.net

Similarly, research on a series of butanal derivatives as anti-inflammatory agents showed how different substituents on the phenyl group influence inhibitory activity against COX enzymes. nih.gov The table below compares the activity of the p-tolyl (4-methyl) derivative with other substituted analogs.

| Compound | Phenyl Ring Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| FM2 | 4-chloro | Potent Inhibitor | Potent Inhibitor |

| FM3 | 4-methyl (p-tolyl) | Potent Inhibitor | Potent Inhibitor |

| FM4 | 4-methoxy | Potent Inhibitor | 0.74 |

This interactive table showcases the inhibitory concentrations (IC50) for selected compounds against COX-1 and COX-2 enzymes, highlighting the influence of para-substituents on the phenyl ring. nih.gov

Correlation between Molecular Structure and Biological Efficacy

Electronic Effects: The electronic nature of substituents on the phenyl ring is a critical factor. As seen with threo-methylphenidate analogs, electron-withdrawing groups at the para and meta positions enhance binding affinity to the DAT. researchgate.net This suggests that the electronic environment of the aromatic ring plays a direct role in the molecular interactions with the target protein.

Steric Factors: The size and spatial arrangement of substituents significantly impact biological activity. The detrimental effect of bulky groups at the ortho position of the phenyl ring in methylphenidate analogs indicates that steric hindrance can prevent optimal binding to the active site. researchgate.net The most effective substituents were those whose bulk was primarily contained within the plane of the phenyl ring, allowing for a better fit within the target's binding pocket. researchgate.net

Positional Isomerism: The position of a substituent on the aromatic ring is as important as its chemical nature. In studies of substituted ketamine esters, compounds with substituents at the 2- (ortho) and 3- (meta) positions were generally more active as sedatives than their 4- (para) substituted counterparts. mdpi.com This highlights that the specific location of a functional group dictates the orientation of the molecule within the binding site, thereby influencing its efficacy.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The development of new, efficient, and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For intermediates like Methyl 2-(4-methylphenyl)-2-oxoacetate, research is geared towards improving yield, reducing reaction times, and utilizing greener reagents and catalysts. While established methods exist, future research will likely focus on catalytic processes that avoid stoichiometric, toxic, or expensive reagents. The exploration of flow chemistry for its synthesis could offer advantages in terms of safety, scalability, and product consistency. Furthermore, developing synthetic routes from renewable starting materials is a growing area of interest that could provide more sustainable production methods in the long term. For related α-ketoesters, "green synthesis methods" have been a focus, particularly those that avoid high-pressure operations or highly toxic reagents like cyanides, which suggests a similar trajectory for this compound. guidechem.com

Deeper Mechanistic Understanding of Complex Reaction Pathways

This compound is utilized in a variety of reactions, including nucleophilic additions, condensations, and cyclizations. atomfair.comatomfair.com A profound understanding of the mechanisms governing these transformations is critical for optimizing reaction conditions and designing novel synthetic applications. Future research will likely employ advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reaction pathways. For instance, investigating the transition states and reaction intermediates in multi-component reactions involving this α-ketoester could lead to the discovery of new, stereoselective transformations. Understanding the precise role of catalysts in these reactions will enable the design of more efficient and selective catalytic systems, expanding the compound's synthetic toolkit.

Expansion into New Areas of Material Science

The application of this compound is already noted in material science, where it serves as a monomer for specialty polymers. atomfair.comatomfair.com It has been categorized under "Display Functional Materials," hinting at its potential in electronic applications. atomfair.com

Future research is expected to delve deeper into its potential in advanced materials.

Electronic Materials: The aromatic and carbonyl functionalities of the molecule could be exploited in the design of novel organic semiconductors, liquid crystals, or photoresists for lithography. atomfair.com

Biomedical Materials: As a precursor to complex molecules, it could be used to synthesize monomers for biocompatible or biodegradable polymers for applications in drug delivery, tissue engineering, or medical implants. The ester functionality allows for incorporation into polyester (B1180765) chains, a common class of biomedical materials.

The para-methyl substitution provides a site for further functionalization, allowing for the fine-tuning of material properties such as solubility, thermal stability, and electronic characteristics. atomfair.comatomfair.com

Advanced Biological Profiling and Target Identification for Therapeutic Applications

This compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, such as the fungicide Kresoxim-methyl. atomfair.comatomfair.cominnospk.comresearchgate.net This established role provides a strong impetus for further exploration in medicinal chemistry and agrochemistry.

Emerging research is focused on using this compound as a scaffold to generate libraries of novel derivatives for extensive biological screening. The synthesis of derivatives with potential anticancer and antitubulin activities has been a subject of research. nih.govnih.gov Future work will likely involve:

High-Throughput Screening: Evaluating new derivatives against a wide range of biological targets to identify novel therapeutic leads.

Target Identification: For biologically active derivatives, identifying the specific enzymes or receptors they interact with is a crucial step. For example, derivatives of related compounds have been studied for their binding affinity to human thymidylate synthase, a key target in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and its derivatives to optimize their biological activity and selectivity. Studies on related norbelladine (B1215549) derivatives have shown that modifications like N-methylation can significantly enhance inhibitory activity against specific enzymes like butyrylcholinesterase (BuChE). mdpi.com

Synergistic Integration of Computational and Experimental Approaches in Chemical Discovery

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating chemical discovery. For this compound, this synergy can be applied in several ways:

Predictive Modeling: Using computational tools to predict the physicochemical properties, reactivity, and potential biological activity of new, unsynthesized derivatives. This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. guidechem.com

Mechanism Elucidation: As mentioned earlier, computational studies, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms that are difficult to probe experimentally. mdpi.com

Molecular Docking: In drug discovery, molecular docking can be used to simulate the interaction of derivatives with their biological targets, helping to explain structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govmdpi.com

The combination of computational prediction and experimental validation creates a feedback loop that can significantly streamline the development of new materials and therapeutic agents derived from this compound.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(4-methylphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Esterification : Reacting 4-methylphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux, followed by purification via distillation or recrystallization .

- Oxalyl Chloride Route : Condensation of 4-methylbenzaldehyde with methyl oxalyl chloride in the presence of a base (e.g., triethylamine), yielding the target compound after aqueous workup .

- Key Considerations : Reaction temperature, catalyst concentration, and solvent choice significantly impact yield. For example, excess methanol in esterification improves conversion but complicates purification.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8 ppm, singlet) and aromatic protons (δ ~7.2–7.4 ppm, doublets) confirm the structure .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) validate functional groups .

- Chromatography : HPLC or GC-MS quantifies purity (>95% typical for research-grade material) .

Q. What are the common purification techniques for this compound, and how do they address by-product formation?

- Methodological Answer :

- Recrystallization : Using ethanol/water mixtures removes unreacted starting materials or acidic by-products .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates the product from polar impurities (e.g., dimerized intermediates) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural assignments of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane .

- Data Collection/Refinement : Use SHELX software (e.g., SHELXL for refinement) to analyze hydrogen bonding (e.g., C–H⋯O interactions) and confirm molecular packing .

- Case Study : A monoclinic crystal system (space group C2/c) with unit cell parameters a = 31.67 Å, b = 7.59 Å, c = 12.59 Å was reported for a structurally analogous compound, guiding validation of bond lengths and angles .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Methodological Answer :